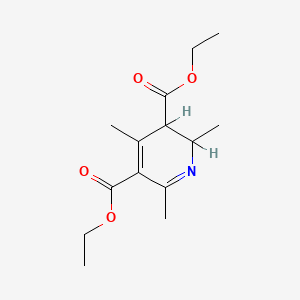![molecular formula C20H27BrN2O3 B12698724 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide CAS No. 59377-74-1](/img/structure/B12698724.png)
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholinoethoxy group attached to a phenyl ring, and an indol-2-one core. The presence of the monohydrobromide salt enhances its solubility and stability.
Vorbereitungsmethoden
The synthesis of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves multiple steps, including the formation of the indol-2-one core and the attachment of the morpholinoethoxy group. The synthetic route typically starts with the preparation of the indole derivative, followed by the introduction of the morpholinoethoxy group through nucleophilic substitution reactions. The final step involves the formation of the monohydrobromide salt by reacting the compound with hydrobromic acid under controlled conditions.
Analyse Chemischer Reaktionen
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the morpholinoethoxy group and the formation of corresponding phenols or alcohols.
Wissenschaftliche Forschungsanwendungen
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its stability and solubility make it suitable for formulation into various dosage forms.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of 1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethoxy group enhances its binding affinity to these targets, leading to modulation of their activity. The indol-2-one core plays a crucial role in stabilizing the compound’s interaction with the target, ensuring its efficacy.
Vergleich Mit ähnlichen Verbindungen
1,4,5,6,7,7A-Hexahydro-1-[4-(2-morpholinoethoxy)phenyl]-2H-indol-2-one monohydrobromide can be compared with other similar compounds, such as:
1,4,5,6,7,7A-Hexahydro-1-[4-(2-piperidinoethoxy)phenyl]-2H-indol-2-one: This compound has a piperidinoethoxy group instead of a morpholinoethoxy group, which affects its binding affinity and reactivity.
1,4,5,6,7,7A-Hexahydro-1-[4-(2-dimethylaminoethoxy)phenyl]-2H-indol-2-one: The presence of a dimethylaminoethoxy group alters the compound’s solubility and stability, making it suitable for different applications.
1,4,5,6,7,7A-Hexahydro-1-[4-(2-ethoxy)phenyl]-2H-indol-2-one: This compound lacks the morpholino group, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
59377-74-1 |
|---|---|
Molekularformel |
C20H27BrN2O3 |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
1-[4-(2-morpholin-4-ylethoxy)phenyl]-5,6,7,7a-tetrahydro-4H-indol-2-one;hydrobromide |
InChI |
InChI=1S/C20H26N2O3.BrH/c23-20-15-16-3-1-2-4-19(16)22(20)17-5-7-18(8-6-17)25-14-11-21-9-12-24-13-10-21;/h5-8,15,19H,1-4,9-14H2;1H |
InChI-Schlüssel |
XHALWZJVWJUCNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC(=O)N(C2C1)C3=CC=C(C=C3)OCCN4CCOCC4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)


![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)






